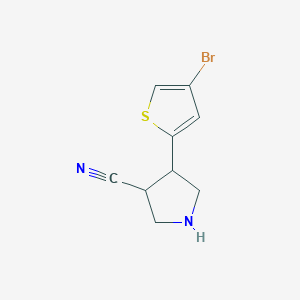

4-(4-Bromothiophen-2-yl)pyrrolidine-3-carbonitrile

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Cyanopyridine Derivatives

4-Pyrrolidin-3-cyanopyridine derivatives, synthesized using 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, showed promising antimicrobial activities against a range of aerobic and anaerobic bacteria. The minimal inhibitory concentration values ranged from 6.2 to 100 µg/mL, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).

Synthesis of Mercapto-pyridine Derivatives

2-Mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, derived from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, exhibited significant bacteriostatic and antituberculosis activity, highlighting their potential in treating infectious diseases (Miszke et al., 2008).

Structural and Crystallographic Analysis

Crystal Structure of Pyridine Derivatives

The crystal structure of 4-(4'-diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile was analyzed, revealing non-linear optical properties. The molecules in the crystal are stabilized by C-H...O and C-H...N interactions and van der Waals forces, suggesting potential applications in material science (Palani et al., 2004).

Crystal Structure and Molecular Docking of Pyridine Derivatives

The crystal structures of certain pyridine derivatives were elucidated, and their potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT) was studied. The compounds showed conformations favorable for interactions, indicating potential in drug design and disease treatment (Venkateshan et al., 2019).

Miscellaneous Applications

Novel Inhibitors of Xanthine Oxidoreductase

4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (FYX-051) demonstrated potent inhibition of xanthine oxidoreductase, with potential applications in treating hyperuricemia. Its inhibitory mechanism involves forming a tight complex with the enzyme, highlighting its therapeutic promise (Matsumoto et al., 2011).

Inhibitors of SARS CoV-2 RdRp

Azafluorene derivatives were synthesized and evaluated as inhibitors of SARS CoV-2 RdRp. Their crystal structures, physicochemical, quantum chemical, and molecular docking analyses were performed, revealing their potential in COVID-19 treatment (Venkateshan et al., 2020).

Mecanismo De Acción

Target of Action

Pyrrolidines and thiophenes are often used in medicinal chemistry to obtain compounds for the treatment of human diseases . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The mode of action of pyrrolidines and thiophenes can also vary widely. They can interact with their targets in many ways, such as by binding to a specific site on a protein, altering its function .

Biochemical Pathways

Pyrrolidines and thiophenes can affect many different biochemical pathways. The specific pathways affected would depend on the specific targets of the compound .

Pharmacokinetics

The pharmacokinetics of pyrrolidines and thiophenes, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors, including the specific structure of the compound and the route of administration .

Result of Action

The molecular and cellular effects of pyrrolidines and thiophenes can vary widely, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of pyrrolidines and thiophenes can be influenced by many environmental factors, including pH, temperature, and the presence of other compounds .

Propiedades

IUPAC Name |

4-(4-bromothiophen-2-yl)pyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2S/c10-7-1-9(13-5-7)8-4-12-3-6(8)2-11/h1,5-6,8,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTBLMOGXBWQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C2=CC(=CS2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

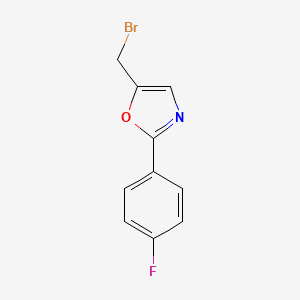

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1478460.png)

![4-Chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478461.png)

![7-Methyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1478465.png)

![1-(4-Bromophenyl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazole-1-yl]ethanone](/img/structure/B1478476.png)